5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes a trifluoropropyl group and a sulfonyl-pyrrolidine moiety. These structural features contribute to its distinct chemical and physical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-fluoropyrimidine with a sulfonyl-pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoropropyl group and sulfonyl-pyrrolidine moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Trifluoromethylpyrimidine: Another fluorinated pyrimidine with similar structural features.
Sulfonyl-pyrrolidine derivatives: Compounds with similar sulfonyl-pyrrolidine moieties used in medicinal chemistry.
Uniqueness
5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its fluorinated pyrimidine core and the trifluoropropyl-sulfonyl-pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCMWSQYQOCBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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